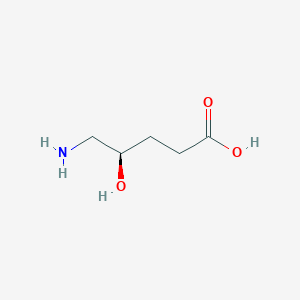

(r)-5-Amino-4-hydroxyvaleric acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(4R)-5-amino-4-hydroxypentanoic acid |

InChI |

InChI=1S/C5H11NO3/c6-3-4(7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

TYMZJFJDBQLYHB-SCSAIBSYSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@H](CN)O |

Canonical SMILES |

C(CC(=O)O)C(CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for R 5 Amino 4 Hydroxyvaleric Acid

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides robust and scalable methods for producing enantiopure compounds. These strategies often rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions.

Stereoselective Reduction Reactions

A primary strategy for installing the (R)-hydroxyl group at the C4 position involves the stereoselective reduction of a ketone precursor, such as 5-amino-4-oxopentanoic acid. Asymmetric hydrogenation is a powerful tool for this transformation. This method often employs transition metal catalysts, such as Iridium, Ruthenium, or Rhodium, complexed with chiral ligands.

For instance, the dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters using an Ir/f-phamidol catalytic system has been shown to produce chiral β-hydroxy α-amino derivatives with excellent diastereoselectivities and enantioselectivities (>99/1 dr, up to >99% ee) rsc.org. Although applied to a different substrate, the principle of reducing a β-keto group relative to an amino group is directly applicable. The dibenzyl protecting group on the amine can be readily removed via hydrogenation rsc.org.

Another approach involves the reduction of a 5-oxo-pentanoic acid derivative. A patented method describes the synthesis of a related compound, chiral 5-(4-fluorophenyl)-5-hydroxypentanoate, where 5-(4-fluorophenyl)-5-oxopentanoic acid is reduced using sodium borohydride google.com. To achieve stereoselectivity, this reduction would need to be modified with a chiral reagent or catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.

Chiral Catalyst-Mediated Synthesis

Chiral catalysts can be used to construct the carbon backbone and set the stereocenters simultaneously. Asymmetric aldol reactions are particularly effective for creating the β-hydroxy γ-amino acid motif. These reactions involve the coupling of an enolate, derived from a glycine (B1666218) equivalent, with an aldehyde.

Recent advancements have demonstrated the use of Brønsted base catalysis for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives nih.govacs.org. The key to this approach is the use of a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile. The o-nitroanilide framework provides a hydrogen-bonding platform that influences the reactivity and diastereoselectivity of the nucleophile when activated by a chiral Brønsted base nih.gov. This methodology allows for the creation of two adjacent stereocenters in a single step with high control.

The general categories for the asymmetric synthesis of amino acids include:

Stereoselective hydrogenation of dehydro amino acid derivatives nih.gov.

Alkylation of chiral glycine equivalents nih.gov.

Nucleophilic or electrophilic amination of optically active carbonyl compounds nih.gov.

These established methods provide a toolbox for designing a synthesis route where a chiral catalyst can be employed at the key stereocenter-forming step.

Multistep Catalytic Processes from Biomass-Derived Precursors

The synthesis of specialty chemicals from renewable biomass is a key goal of green chemistry. Lignocellulosic biomass can be converted into platform molecules like furfural and levulinic acid, which serve as versatile starting materials mdpi.com.

A potential route to (R)-5-Amino-4-hydroxyvaleric acid could start from levulinic acid (4-oxopentanoic acid). The synthesis would involve three key transformations:

Asymmetric reduction of the ketone at C4 to introduce the (R)-hydroxyl group.

Introduction of an amino group at the C5 position. This could be achieved through various methods, such as conversion of a terminal methyl group to a halide followed by substitution with an azide or other nitrogen nucleophile.

Stereoselective amination of the C5 position.

Alternatively, L-lysine (B1673455), which is produced on a large scale via fermentation, can be a precursor for 5-aminovalerate (5AVA) nih.govfrontiersin.org. The conversion of L-lysine to 5AVA has been demonstrated through various biological and chemoenzymatic pathways nih.govresearchgate.netnih.gov. A subsequent stereoselective hydroxylation at the C4 position would be required to complete the synthesis of the target molecule.

Synthesis from Furan (B31954) Derivatives

Furfural, derived from the hemicellulose fraction of biomass, is a valuable platform chemical mdpi.com. The furan ring can be seen as a masked 1,4-dicarbonyl compound and can be converted into linear chains through catalytic ring-opening and hydrogenation reactions.

A synthetic sequence could begin with a suitable furan derivative, such as 2-furancarboxylic acid. The process would involve:

Hydrogenation of the furan ring to a tetrahydrofuran (THF) derivative.

Reductive ring opening of the THF ring to yield a linear five-carbon chain with functional groups at C1 and C5.

Functional group manipulation to introduce the C4-hydroxyl and C5-amino groups with the correct stereochemistry. This would likely involve stereoselective reduction and amination steps as described previously.

Novel Preparative Methods for Enantiopure Derivatives

The development of novel and efficient methods for accessing enantiopure building blocks is an active area of research. One powerful strategy is the "chiral pool" approach, which utilizes readily available, inexpensive enantiopure starting materials. For example, a synthesis of S-(+)-4-Amino-5-hexynoic acid was achieved in eight steps starting from commercially available (S)-glutamic acid qub.ac.uk. A similar strategy could be envisioned for this compound, where the stereocenter of a natural amino acid is used to direct the formation of the new stereocenters.

Furthermore, practical, large-scale asymmetric syntheses of β-hydroxy γ-amino acids have been developed using complementary aldol technologies. These methods provide access to all possible stereoisomers by starting with readily available materials and focusing on reaction scalability and operational efficiency nih.gov. The resulting orthogonally protected synthons are valuable for further chemical elaboration nih.gov.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. Enzymes operate under mild conditions and often exhibit exceptional stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of complex chiral molecules like this compound.

A key application of enzymes in this context is the stereoselective reduction of ketones. A variety of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can reduce a 4-keto group to the desired (R)-hydroxy configuration with high enantiomeric excess (ee). For example, the regio- and enantioselective reduction of 6-substituted 3,5-dioxohexanoates has been achieved using an alcohol dehydrogenase from Lactobacillus brevis, yielding the (5S)-5-hydroxy-3-oxo products with ee values up to >99.5% nih.gov. A library of bakers' yeast reductases has also been successfully screened for the reduction of various β-keto nitriles, affording asymmetric β-hydroxy nitriles in high ee georgiasouthern.edu.

Perhaps the most elegant chemoenzymatic approach involves tandem or cascade reactions where multiple enzymatic steps are performed in a single pot. The synthesis of γ-hydroxy-α-amino acids (a structurally related class) has been accomplished through a bienzymatic cascade combining an aldolase and a transaminase rsc.org.

Aldol Addition: An aldolase, such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), catalyzes the enantioselective aldol addition of pyruvate to an aldehyde, creating a chiral 4-hydroxy-2-oxo acid intermediate nih.govacs.org.

Transamination: An S-selective transaminase then enantioselectively aminates the 2-oxo group to install the amino functionality, yielding the final γ-hydroxy-α-amino acid nih.govacs.org.

This tandem approach is highly efficient, stereoselective, and atom-economical rsc.org. Such a strategy could be adapted for the synthesis of this compound by selecting appropriate enzymes and starting materials. Lipases can also be employed for the kinetic resolution of racemic intermediates, providing another route to enantiopure building blocks sci-hub.se. The use of enzymes in the synthesis of statin side chains, which often contain a similar (3R, 5S)-dihydroxyheptanoic acid motif, is well-established and demonstrates the industrial viability of these chemoenzymatic methods mdpi.comresearchgate.netgoogle.com.

Enzymatic Reduction of Precursor Compounds (e.g., Levulinic Acid to 4-Hydroxyvaleric Acid)

The synthesis of this compound can be envisaged to begin from readily available precursors, with levulinic acid being a prominent bio-based platform chemical. A key initial step is the reduction of the ketone group in levulinic acid to a hydroxyl group, yielding 4-hydroxyvaleric acid.

Enzymatic approaches to this reduction offer high selectivity and mild reaction conditions. Research has demonstrated the feasibility of this conversion using engineered enzymes. For instance, a double mutant (His144Leu/Trp187Phe) of 3-hydroxybutyrate dehydrogenase (3HBDH) from Alcaligenes faecalis has been shown to possess catalytic activity for the reduction of levulinic acid to 4-hydroxyvaleric acid. In one study, this engineered enzyme achieved approximately 57% conversion of levulinic acid to 4-hydroxyvaleric acid in 24 hours, a reaction not observed with the wild-type enzyme mdpi.com. This enzymatic reduction is a critical step in creating the chiral center at the C4 position.

While the aforementioned study represents a significant proof of concept, further research into other keto-reductases and optimization of reaction conditions, including cofactor regeneration systems, is essential for achieving higher yields and stereoselectivity, which are crucial for the subsequent synthesis steps.

Table 1: Enzymatic Reduction of Levulinic Acid

| Enzyme | Source Organism | Precursor | Product | Key Findings |

|---|

Subsequent Amination Steps for Chiral Amino Acid Formation

Following the formation of 4-hydroxyvaleric acid, the introduction of an amino group at the C5 position is required to yield the final product. The stereoselectivity of this amination step is paramount for obtaining the desired (R)-enantiomer.

While direct enzymatic amination of 4-hydroxyvaleric acid to this compound has not been extensively documented in scientific literature, related enzymatic transformations provide insights into potential strategies. One possible approach involves the use of amine dehydrogenases. For example, an engineered amine dehydrogenase has been successfully used for the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid mdpi.com. Although this reaction targets a different position and stereochemistry, it highlights the potential of tailoring amine dehydrogenases for the specific amination of a hydroxy-functionalized precursor.

Another potential enzymatic route could involve transaminases, which are widely used in the synthesis of chiral amines and amino acids. A hypothetical pathway could involve the oxidation of the primary alcohol at the C5 position of a protected 4-hydroxyvaleric acid derivative to an aldehyde, followed by a stereoselective amination catalyzed by a transaminase. The choice of the specific transaminase and the reaction conditions would be critical to control the stereochemistry at the C4 position and achieve the desired (R)-configuration at the newly formed chiral center.

It is important to note that the development of a specific and efficient enzymatic amination for this substrate remains a key area for future research.

Multi-Enzyme Cascade Systems for Stereoselective Production

For the stereoselective production of this compound, a multi-enzyme cascade could be designed to integrate the reduction and amination steps. A hypothetical cascade could start with the enzymatic reduction of levulinic acid to (R)-4-hydroxyvaleric acid using a stereoselective ketoreductase. This intermediate could then be channeled to a subsequent enzymatic step for amination.

While a specific multi-enzyme cascade for this compound is not yet established, the principles have been successfully applied to the synthesis of other chiral amino alcohols and amino acids. For instance, multi-enzyme cascades have been developed for the synthesis of D-p-hydroxyphenylglycine from L-tyrosine nih.gov. Such systems demonstrate the potential of combining different enzyme classes, such as dehydrogenases and transaminases, to achieve complex transformations with high stereoselectivity. The development of a bespoke multi-enzyme system for this compound would require the discovery or engineering of enzymes with the desired substrate specificity and stereoselectivity for each step of the reaction sequence.

Biotechnological and Fermentative Production

The production of this compound through microbial fermentation presents a promising avenue for sustainable and scalable synthesis. This approach leverages the metabolic capabilities of microorganisms, which can be engineered to produce the target molecule from simple carbon sources.

Metabolic Engineering of Microorganisms for Enhanced Production

Metabolic engineering plays a pivotal role in developing microbial cell factories for the production of valuable chemicals. While there are no direct reports on the metabolic engineering of microorganisms for this compound production, extensive research on related C5 platform chemicals, such as 5-aminovaleric acid (5-AVA) and 5-hydroxyvaleric acid (5-HV), provides a strong foundation.

Microorganisms like Corynebacterium glutamicum and Escherichia coli have been successfully engineered to produce high titers of 5-AVA and 5-HV researchgate.netacs.orgepa.gov. The strategies employed in these studies, such as redirecting metabolic flux towards key precursors, overexpressing pathway enzymes, and eliminating competing pathways, could be adapted for the production of this compound. A key challenge would be the introduction and optimization of enzymatic activities for the specific hydroxylation and amination reactions required to produce the target molecule.

Engineering Artificial Biosynthesis Pathways in Host Strains (e.g., Corynebacterium glutamicum, Escherichia coli)

The construction of artificial biosynthesis pathways in well-characterized host organisms is a powerful strategy for producing non-natural compounds. For this compound, a de novo pathway could be designed by combining enzymes from different organisms.

For example, pathways for 5-AVA production in E. coli have been established, often starting from L-lysine nih.gov. Similarly, artificial pathways for 5-HV have been constructed in C. glutamicum acs.org. A potential strategy for producing this compound would be to build upon these existing pathways. This could involve introducing a hydroxylase specific for the C4 position of a 5-AVA precursor or an aminase specific for a 4-hydroxyvaleric acid intermediate.

The successful implementation of such a pathway would require careful selection of enzymes, optimization of their expression levels, and balancing of metabolic fluxes to ensure efficient conversion to the final product.

Table 2: Engineered Microorganisms for Related C5 Chemicals

| Host Organism | Product | Key Engineered Pathway/Genes | Precursor |

|---|---|---|---|

| Corynebacterium glutamicum | 5-Aminovaleric acid | Overexpression of L-lysine monooxygenase (davB) and 5-aminovaleramide amidohydrolase (davA) epa.gov | L-lysine |

| Escherichia coli | 5-Aminovalerate | L-Lysine α-oxidase, α-ketoacid decarboxylase, aldehyde dehydrogenase nih.gov | L-lysine |

Utilization of Renewable Feedstocks and Sustainable Bioprocesses

A significant advantage of biotechnological production is the ability to utilize renewable feedstocks, contributing to a more sustainable chemical industry. The fermentative production of related C5 chemicals has been demonstrated using feedstocks such as glucose and xylose, which can be derived from lignocellulosic biomass frontiersin.org.

The development of a bioprocess for this compound would aim to use these abundant and low-cost carbon sources. Sustainable bioprocess development would also focus on optimizing fermentation conditions to maximize product titer, yield, and productivity, while minimizing energy consumption and waste generation. Furthermore, the integration of downstream processing techniques for the efficient recovery and purification of the target molecule is a critical aspect of creating an economically viable and environmentally friendly production process. The principles of green chemistry, such as the use of aqueous systems and avoiding hazardous reagents, are inherent to fermentative production methods rsc.org.

By-product Analysis in Microbial Fermentation

Microbial fermentation for producing amino acids and their derivatives is a complex process where the desired product is often accompanied by a spectrum of by-products. The nature and quantity of these by-products are influenced by the microbial strain, fermentation conditions, and the specific metabolic pathways utilized. In the context of 5-aminovalerate (5AVA) production, a close structural analogue of this compound, several by-products can arise from the metabolism of precursors like L-lysine.

The fermentation of amino acids by gut microbiota, for example, can lead to the production of ammonia (B1221849), keto-acids, and branched-chain fatty acids. nih.gov More specific to 5AVA production from L-lysine, two primary competing pathways can divert the precursor away from the desired product. The oxidation and decarboxylation of lysine (B10760008) can lead to 5-aminovaleric acid, while a separate pathway involving lysine decarboxylase can produce cadaverine (B124047). researchgate.netfrontiersin.org

One of the most significant by-products in certain 5AVA synthesis routes is δ-valerolactam, which is formed via the intramolecular cyclization of 5AVA. researchgate.net The ratio of 5AVA to δ-valerolactam can be significantly influenced by the pH of the fermentation broth. frontiersin.orgnih.gov For instance, using the L-lysine α-oxidase RaiP from Scomber japonicus, adjusting the pH allows for tunable production of either compound. At a pH of 5.0, the ratio of 5AVA to δ-valerolactam can be as high as 5.63:1. frontiersin.orgnih.gov Conversely, shifting the pH to 9.0 can invert this ratio to 0.58:1, favoring the production of δ-valerolactam. frontiersin.orgnih.gov This highlights the critical role of process control in minimizing undesired by-products and maximizing the yield of the target compound.

Table 1: Key By-products in 5-Aminovalerate (5AVA) Microbial Fermentation

| By-product | Precursor | Metabolic Pathway/Process | Influencing Factors | Reference |

|---|---|---|---|---|

| δ-Valerolactam | 5-Aminovaleric acid | Intramolecular Dehydrative Cyclization | High pH (e.g., 9.0) favors formation | researchgate.netfrontiersin.orgnih.gov |

| Cadaverine | L-Lysine | Lysine Decarboxylase Pathway | Presence and activity of lysine decarboxylase enzyme | researchgate.netfrontiersin.org |

| Ammonia and Keto-acids | Amino Acids (general) | Deamination | General amino acid catabolism by microbiota | nih.gov |

Synthesis of Stereoisomers and Analogues

Preparation of (S)-5-Amino-4-hydroxyvaleric acid and Related Enantiomers

The preparation of specific enantiomers, such as (S)-5-Amino-4-hydroxyvaleric acid, requires stereoselective synthetic strategies. While direct methods for this specific (S)-enantiomer are not extensively detailed in available research, general principles of asymmetric synthesis are applicable. These methods often involve the use of chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions to control the stereochemical outcome of the reaction. Enzymatic conversion pathways, which are inherently stereospecific, present a promising route for producing enantiopure amino acid derivatives. For example, cascade biocatalysis using recombinant Escherichia coli has been successfully employed to produce enantiopure (S)-2-hydroxybutyric acid, demonstrating the potential of microbial systems for synthesizing chiral molecules. nih.gov

Synthesis of Hydroxylated and Other Analogues of 5-Aminovaleric Acid

The synthesis of analogues of 5-aminovaleric acid is crucial for structure-activity relationship studies and the development of new chemical entities. Research has been conducted into the synthesis of various unsaturated derivatives. This includes the preparation of both (Z) and (E) isomers of 5-aminopent-2-enoic acid and 5-aminopent-3-enoic acid, as well as the related 5-aminopent-3-ynoic acid. researchgate.net

Another approach to creating analogues involves using the 5-aminovaleric acid backbone as a structural linker. For instance, 5-aminovaleric acid has been utilized as a linker for the cyclization of β-dipeptides, such as β-Ala-β-Ala. nih.gov This strategy employs standard peptide coupling methods to incorporate the 5-aminovaleric acid moiety, resulting in cyclic peptide analogues with constrained conformations. nih.gov Such modifications are valuable for probing biological systems and developing molecules with specific structural and functional properties.

Derivatization for Research Probes and Precursors

Derivatization of this compound and its analogues is a common and essential technique, particularly for analytical purposes and for its use as a precursor in further synthetic steps. In analytical chemistry, derivatization is often employed to enhance the detectability and improve the chromatographic separation of amino acids in techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).

The goal of derivatization in this context is to attach a tag to the amino acid that imparts desirable properties, such as UV absorbance, fluorescence, or improved ionization efficiency. This pre-column derivatization allows for sensitive detection of amino acids that may otherwise lack a suitable chromophore or be difficult to ionize. semanticscholar.orgspringernature.com To this end, new derivatization reagents are continually being developed. For example, dibenzyl ethoxymethylene malonate (DBEMM) and benzyl ethyl ethoxymethylene malonate (EBEMM) have been designed as novel reagents for the LC-ESI-MS analysis of amino acids. sigmaaldrich.com These reagents are synthesized to react conveniently with amino acids, producing stable derivatives that exhibit low detection limits and are less susceptible to matrix interferences, making them effective as research probes for quantitative analysis. sigmaaldrich.com

Table 2: Derivatization Strategies for Amino Acid Analysis

| Derivatization Reagent | Purpose | Analytical Technique | Key Advantage | Reference |

|---|---|---|---|---|

| Dibenzyl ethoxymethylene malonate (DBEMM) | Enhance ionization efficiency and chromatographic separation | LC-ESI-MS | Provides very low detection limits (femtomole to attomole range) | sigmaaldrich.com |

| Benzyl ethyl ethoxymethylene malonate (EBEMM) | Improve LC-ESI-MS analysis | LC-ESI-MS | Produces stable derivatives suitable for automation | sigmaaldrich.com |

| General Pre-column Reagents | Attach chromophore or fluorophore for detection | HPLC with UV or Fluorescence Detection | Enables sensitive detection of non-native chromophoric amino acids | semanticscholar.orgspringernature.com |

Biosynthesis and Metabolic Pathways Involving R 5 Amino 4 Hydroxyvaleric Acid

Endogenous Metabolic Roles in Organisms

The endogenous presence and metabolic functions of (R)-5-Amino-4-hydroxyvaleric acid are not universally characterized across all domains of life. However, its structural relationship to other key metabolites provides insight into its potential roles, particularly in metabolically versatile microorganisms such as Rhodospirillum rubrum and its link to the synthesis of essential molecules like tetrapyrroles.

Rhodospirillum rubrum is a purple non-sulfur photosynthetic bacterium known for its remarkable metabolic flexibility. nih.gov It can perform photosynthesis, fix carbon dioxide and nitrogen, and metabolize a wide array of organic compounds, including volatile fatty acids. nih.gov This bacterium is also a significant producer of polyhydroxyalkanoates (PHAs), specifically the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). nih.gov The "valerate" portion of this polymer is structurally related to this compound, suggesting that pathways for the synthesis and degradation of C5 compounds are active in this organism.

While direct evidence for the metabolism of this compound in R. rubrum is not extensively documented, the organism's known metabolic activities provide a framework for its potential involvement. Glutamate is the most abundant amino acid in R. rubrum under various growth conditions, highlighting the centrality of amino acid metabolism. nih.gov The bacterium's ability to utilize different amino acids and their derivatives for growth and biosynthesis suggests that this compound could serve as a carbon or nitrogen source or as a precursor for other biomolecules within its complex metabolic network.

Tetrapyrroles, such as hemes, chlorophylls, and vitamin B12, are vital molecules in most living organisms. Their biosynthesis begins with the formation of 5-aminolevulinic acid (ALA). nih.gov There are two primary routes for ALA synthesis: the C4 (Shemin) pathway, which involves the condensation of glycine (B1666218) and succinyl-CoA, and the C5 pathway, which starts from glutamate. nih.gov

The connection of this compound to this pathway is primarily through its structural similarity to ALA and other C5 intermediates. An alternative route for ALA synthesis has been identified that proceeds through the transamination of 4,5-dioxovaleric acid (DOVA), demonstrating that the intact 5-carbon skeleton of a valerate (B167501) derivative can be incorporated into ALA and subsequently into heme. nih.gov This establishes a precedent for C5 compounds related to valeric acid to enter the tetrapyrrole biosynthesis pathway.

Given that this compound is a C5 amino acid, it is conceivable that it could be metabolized to intermediates that feed into or influence the ALA synthesis pathways. Its degradation could potentially yield precursors for either the C4 or C5 pathways, or it might act as an analog that interacts with the enzymes involved in tetrapyrrole biosynthesis.

Microbial Degradation and Catabolic Pathways

The breakdown of amino acids is a critical energy-yielding strategy for many anaerobic bacteria. The catabolism of this compound is best understood by examining the degradation of its close structural relative, 5-aminovalerate, particularly in anaerobic bacteria like Clostridium aminovalericum.

Clostridium aminovalericum is an anaerobic bacterium that can ferment 5-aminovalerate to produce valerate, acetate, propionate, and ammonia (B1221849). nih.gov This process is a key example of how anaerobic bacteria can utilize amino acids as a primary source of energy. annualreviews.org The degradation of 5-aminovalerate is part of a broader metabolic strategy in clostridia known as the Stickland reaction, where pairs of amino acids are fermented in coupled oxidation-reduction reactions. nih.govnih.gov In some cases, single amino acids can also be fermented, as is the case with 5-aminovalerate by C. aminovalericum. annualreviews.org The initial steps in the degradation of lysine (B10760008) can also lead to the formation of 5-aminovalerate, which is then further catabolized. sochob.cl

The anaerobic degradation pathway of 5-aminovalerate by Clostridium aminovalericum has been elucidated, revealing a series of metabolic intermediates. The pathway involves the conversion of 5-aminovalerate through several key steps, ultimately leading to the formation of short-chain fatty acids. nih.gov The presence of a hydroxyl group in this compound suggests its entry into this pathway might occur after an initial dehydroxylation step or that it could be an intermediate itself. Research has identified 5-hydroxyvalerate as one of the intermediates in the breakdown of 5-aminovalerate. nih.gov

The table below details the identified intermediates in the catabolism of 5-aminovalerate by C. aminovalericum.

| Metabolic Intermediate | Abbreviation/Alternate Name | Role in Pathway |

| Glutaric semialdehyde | - | Product of initial deamination of 5-aminovalerate |

| 5-Hydroxyvalerate | - | Formed from the reduction of glutaric semialdehyde |

| 5-Hydroxyvaleryl-CoA | - | Activated form of 5-hydroxyvalerate |

| 4-Pentenoyl-CoA | - | Formed by dehydration of 5-hydroxyvaleryl-CoA |

| 2,4-Pentadienoyl-CoA | - | Product of oxidation of 4-pentenoyl-CoA |

| trans-2-Pentenoyl-CoA | - | An intermediate in the reduction pathway |

| L-3-Hydroxyvaleryl-CoA | - | Hydrated intermediate |

| 3-Ketovaleryl-CoA | - | Oxidized intermediate prior to cleavage |

| Acetyl-CoA | - | C2 product of thiolytic cleavage |

| Propionyl-CoA | - | C3 product of thiolytic cleavage |

| Valeryl-CoA | - | Formed from the reduction of pentenoyl-CoA |

This data is based on the degradation of 5-aminovalerate as described in the cited literature. nih.gov

The catabolism of 5-aminovalerate in Clostridium aminovalericum is facilitated by a series of specific enzymatic reactions. While not all enzymes have been purified and characterized, their activities have been demonstrated in cell extracts. nih.gov The pathway involves oxidation and reduction reactions, with some steps being coupled. For instance, the reduction of trans-2-pentenoyl-CoA to valeryl-CoA is coupled to the oxidation of 4-pentenoyl-CoA to 2,4-pentadienoyl-CoA. nih.gov This coupling allows the cell to maintain redox balance during fermentation. The pathway includes dehydrogenases, dehydratases, and thiolases to convert the initial substrate into energy-rich compounds like acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism to generate ATP. nih.gov

Biosynthesis from Precursor Compounds

The formation of this compound is intrinsically linked to the breakdown of the essential amino acid L-lysine (B1673455), particularly within microbial systems. The biosynthetic route involves a series of enzymatic transformations that connect it to other significant metabolic pathways.

Derivation from L-Lysine Catabolism in Microorganisms

The primary pathway for L-lysine catabolism in various microorganisms, such as Pseudomonas putida, is the aminovalerate (AMV) pathway. nih.gov This pathway is a key source for the precursor of this compound. The initial steps involve the conversion of L-lysine into 5-aminovaleric acid (5AVA). This process is initiated by the enzyme L-lysine monooxygenase (DavB), which catalyzes the oxidative decarboxylation of L-lysine to produce 5-aminovaleramide. nih.govresearchgate.net Subsequently, the enzyme 5-aminovaleramide amidohydrolase (DavA) hydrolyzes 5-aminovaleramide to yield 5-aminovaleric acid and ammonia. nih.govresearchgate.net

Engineered microbial systems, particularly using Escherichia coli, have been developed to optimize the production of 5AVA from L-lysine by expressing the davA and davB genes from Pseudomonas putida. nih.govnih.gov In Pseudomonas aeruginosa, an alternative route for lysine degradation is the decarboxylase pathway, which converts lysine to cadaverine (B124047). asm.orgnih.gov This cadaverine can then be further metabolized to 5-aminovalerate. nih.gov These microbial pathways establish 5-aminovaleric acid as a central intermediate derived from L-lysine catabolism. nih.govwikimedia.org

Relationship with 5-Aminovaleric Acid and 4-Hydroxyvaleric Acid Pathways

This compound is a hydroxylated derivative of 5-aminovaleric acid (5AVA). Therefore, its biosynthesis is directly dependent on the metabolic pathways that produce 5AVA. nih.govresearchgate.net The hydroxylation at the C4 position creates the final compound. While the specific enzyme that catalyzes the C4-hydroxylation of 5AVA to form this compound is not definitively characterized in the reviewed literature, the existence of various amino acid hydroxylases suggests a likely enzymatic reaction. mdpi.comnih.gov

The metabolic pathways of other five-carbon hydroxy acids, such as 5-hydroxyvaleric acid and 4-hydroxyvaleric acid, are also relevant. For instance, 5-hydroxyvaleric acid can be produced in engineered Corynebacterium glutamicum from glutarate semialdehyde, which is itself an intermediate in the L-lysine degradation pathway downstream of 5-aminovalerate. acs.org 4-Hydroxyvaleric acid (GHV) is recognized as a metabolite, with its corresponding lactone, γ-valerolactone (GVL), acting as a prodrug. wikipedia.org The catabolism of various 4-hydroxyacids involves novel pathways that can lead to intermediates of central metabolism, such as acetyl-CoA. This indicates that the cellular machinery to process C5 hydroxy acids is present in various organisms.

Enzymatic Steps and Cofactor Requirements in Biosynthetic Routes

The initial enzymatic steps leading to the precursor 5-aminovaleric acid are well-documented. The conversion of L-lysine to 5-aminovaleramide is catalyzed by L-lysine monooxygenase (DavB) , a type of mixed-function oxygenase that typically requires molecular oxygen and a reducing cofactor like NADH or NADPH. researchgate.netnih.gov The subsequent hydrolysis to 5-aminovaleric acid is carried out by δ-aminovaleramidase (DavA) . researchgate.netnih.gov

The subsequent hydroxylation of 5-aminovaleric acid to form this compound is presumed to be catalyzed by a hydroxylase. Many amino acid hydroxylases are known to be iron-containing enzymes that belong to the 2-oxoglutarate-dependent dioxygenase superfamily or utilize other cofactors like tetrahydrobiopterin (B1682763). nih.govguidetopharmacology.orgresearchgate.net For example, l-lysine hydroxylases that produce 3-hydroxylysine (B1205930) and 4-hydroxylysine (B1204564) are 2-oxoglutarate-dependent dioxygenases. nih.gov These enzymes require 2-oxoglutarate, Fe(II), and ascorbate (B8700270) for their catalytic activity. Aromatic amino acid hydroxylases, on the other hand, depend on tetrahydrobiopterin as a cofactor. researchgate.netnih.govrcsb.org Therefore, it is plausible that a similar type of enzyme is responsible for the C4-hydroxylation of 5-aminovaleric acid.

| Enzyme | Reaction | Cofactor(s) | Source Organism Example |

|---|---|---|---|

| L-lysine monooxygenase (DavB) | L-lysine → 5-Aminovaleramide | O₂, NAD(P)H (presumed) | Pseudomonas putida |

| δ-Aminovaleramidase (DavA) | 5-Aminovaleramide → 5-Aminovaleric acid | H₂O | Pseudomonas putida |

| Hydroxylase (Hypothetical) | 5-Aminovaleric acid → this compound | Fe(II), 2-oxoglutarate, O₂ (hypothesized) | Not Identified |

Metabolomics and Related Compounds

Metabolomics studies provide a snapshot of the small-molecule chemistry within biological systems, offering clues about the presence and potential roles of compounds like this compound.

Identification of Related Metabolites in Biological Fluids and Tissues

Metabolomic analyses of human biological fluids such as serum, urine, and saliva have identified a wide array of metabolites, including numerous amino acids and their derivatives. nih.govresearchgate.net 5-Aminovaleric acid has been detected in biofluids and is often considered a metabolite produced by the gut microflora from lysine degradation. nih.gov High levels can be indicative of bacterial overgrowth or tissue necrosis.

While direct detection of this compound is not prominently reported in the surveyed metabolomics literature, many structurally related hydroxylated amino acids and hydroxy acids have been identified. These include 4-hydroxyproline, 5-hydroxylysine (B44584), 2-hydroxyvalerate, 3-hydroxyisovaleric acid, and α-hydroxybutyric acid. nih.govmdpi.com The presence of these molecules in biological samples demonstrates that pathways for the synthesis and processing of hydroxylated amino acids are active in mammals and other organisms. For example, 5-hydroxylysine is a post-translationally modified amino acid found in collagen. nih.gov

| Metabolite | Chemical Class | Biological Context/Significance |

|---|---|---|

| 5-Aminovaleric acid | Amino acid derivative | Product of lysine catabolism, gut microbiota metabolite. nih.gov |

| 4-Hydroxyproline | Hydroxylated amino acid | Component of collagen, marker of amino acid mobilization. nih.gov |

| 5-Hydroxylysine | Hydroxylated amino acid | Component of collagen, formed by post-translational modification. nih.gov |

| α-Hydroxyisovaleric acid | α-Hydroxy acid | Product of valine catabolism, increases in hypoxic conditions. nih.gov |

| α-Hydroxybutyric acid | α-Hydroxy acid | Metabolite that increases with disease severity in some conditions. nih.gov |

Formation and Accumulation in Response to Environmental and Biological Factors

The production and accumulation of hydroxylated amino acids can be influenced by various physiological and environmental stimuli. A significant factor is cellular oxygen status. Under hypoxic (low oxygen) conditions, there can be a metabolic shift to maintain the cellular redox balance (the NADH/NAD+ ratio). nih.gov When the mitochondrial respiratory chain is inhibited by hypoxia, the levels of α-keto acids derived from amino acid deamination can increase. These α-keto acids can then be reduced to their corresponding α-hydroxy acids in an NADH-dependent manner, which helps to regenerate NAD+. nih.gov This mechanism has been observed in COVID-19 patients, where an increase in α-hydroxy acids derived from valine and threonine catabolism was correlated with the severity of the disease and altered oxygen levels. nih.gov This suggests that conditions of cellular stress and hypoxia could trigger the formation of hydroxylated derivatives like this compound.

Furthermore, the gut microbiome plays a crucial role in metabolizing dietary compounds, including amino acids. nih.gov The gut microbiota can produce a variety of metabolites that are absorbed by the host and can influence physiology. For instance, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a derivative of trimethyllysine produced by gut bacteria via the enzymes DavA and DavB, has been linked to cardiac hypertrophy by inhibiting fatty acid oxidation. nih.gov This highlights how environmental factors (diet) and biological factors (gut microbiota composition, disease states) can lead to the formation and accumulation of modified amino acids and their derivatives, which can then exert biological effects.

Overview of 5-Aminovaleric Acid Betaine (5-AVAB) and its Metabolic Context

5-Aminovaleric Acid Betaine (5-AVAB), also known as N,N,N-trimethyl-5-aminovalerate, is a trimethylated compound that has garnered attention for its associations with diet, gut microbiota, and various physiological and pathological conditions. nih.govnih.govresearchgate.net It is considered a diet- and microbiota-related metabolite, with its presence linked to the consumption of foods like whole grains. nih.govresearchgate.net

The primary precursor for 5-AVAB is believed to be 5-aminovaleric acid (5-AVA). researchgate.net The biosynthesis of 5-AVA itself is well-documented, primarily stemming from the degradation of the essential amino acid L-lysine. nih.gov Several enzymatic pathways in microorganisms can convert L-lysine into 5-AVA. nih.gov One such pathway involves the enzymes L-lysine monooxygenase (DavB) and δ-aminovaleramidase (DavA). Another route proceeds via the decarboxylation of L-lysine to cadaverine, which is then converted to 5-aminopentanal (B1222117) and subsequently oxidized to 5-AVA. A third pathway involves the action of L-lysine α-oxidase.

The transformation of 5-AVA to 5-AVAB involves trimethylation, a process likely carried out by the gut microbiota. researchgate.net This is analogous to the formation of other betaines in the body. Another proposed pathway for 5-AVAB formation is from the breakdown of trimethyllysine, which is found in various food sources. hmdb.ca

Functionally, 5-AVAB has been shown to influence cellular energy metabolism by inhibiting the β-oxidation of fatty acids. nih.govhmdb.ca This has led to research into its potential roles in metabolic disorders such as obesity and fatty liver disease. nih.govbohrium.com

Biological Activities and Mechanistic Studies

Receptor Binding and Interaction Mechanisms

(r)-5-Amino-4-hydroxyvaleric acid, which is also referred to as (R)-(-)-4-hydroxy-5-aminovaleric acid or (R)-(-)-4-OH-DAVA, has been a subject of investigation for its effects on neurotransmitter receptors, most notably the GABAB (gamma-aminobutyric acid, type B) receptor. nih.gov The compound was developed as a structural hybrid, integrating chemical features from both the established GABAB agonist (R)-(-)-4-amino-3-hydroxybutyric acid, known as (R)-(-)-3-OH-GABA, and the GABAB antagonist 5-aminovaleric acid (DAVA). nih.gov

Scientific studies have established that this compound possesses a moderately potent affinity for GABAB receptor sites within the rat brain. nih.gov In functional experiments utilizing a guinea pig ileum preparation, the compound demonstrates GABAB antagonist effects. nih.gov This finding suggests that while the molecule binds to the receptor, it does not trigger the standard inhibitory signal of an agonist; rather, it functions to block the receptor's activity. While it has a notable impact on GABAB receptors, the compound acts as only a weak inhibitor of GABAA receptor binding and does not significantly affect the uptake of GABA by synaptosomes. nih.gov

The specific three-dimensional configuration, or stereochemistry, of 5-amino-4-hydroxyvaleric acid plays a crucial role in its receptor binding capabilities. nih.gov The (R)-enantiomer, which is this compound, represents the biologically active form, exhibiting a distinct preference for GABAB receptors. nih.gov In contrast, its mirror-image counterpart, the (S)-(+)-enantiomer, is substantially less effective at both binding to GABAB sites and producing antagonist effects. nih.gov This stark divergence between the two enantiomers highlights the highly specific nature of the interaction at the receptor's binding site, where a precise spatial arrangement of the molecule is essential for effective engagement. nih.gov

Table 1: Comparative Activity of 5-Amino-4-hydroxyvaleric Acid Enantiomers

| Compound | Affinity for GABAB Receptor Sites | GABAB Antagonist Effect |

|---|---|---|

| This compound | Moderately Potent | Observed |

| (s)-5-Amino-4-hydroxyvaleric acid | Markedly Weaker | Markedly Weaker |

To elucidate the structural basis for its pharmacological activity, molecular modeling studies have been conducted. nih.gov These computational methods are used to investigate the various possible three-dimensional shapes, or conformations, that a flexible molecule like this compound can assume. The findings from these analyses have demonstrated that the low-energy conformations of this compound can be closely superimposed upon the low-energy conformations of the GABAB agonist (R)-(-)-4-amino-3-hydroxybutyric acid. nih.gov This alignment suggests that these particular conformations may reflect the active shape the molecule adopts when it interacts with the GABAB receptor. nih.gov Such studies emphasize the subtle yet critical structural differences that distinguish agonists from antagonists at this receptor site. nih.gov

Role in Enzyme Regulation and Catalysis

Based on a review of the available scientific literature, there is currently no specific information describing the function of this compound as a direct substrate or inhibitor for particular enzymes. Although related molecules like 5-aminovalerate are recognized participants in enzymatic pathways such as lysine (B10760008) degradation, the direct interaction of the (R)-4-hydroxy variant with enzymes has not been documented. nih.gov

In line with the absence of data regarding its role as an enzyme substrate or inhibitor, there is no specific information available concerning the influence of this compound on the activity of enzymes within established biochemical pathways. The primary focus of research has been on its effects at neurotransmitter receptors rather than its metabolic processing or enzymatic interactions. nih.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (R)-(-)-4-hydroxy-5-aminovaleric acid |

| (s)-5-Amino-4-hydroxyvaleric acid | (S)-(+)-4-hydroxy-5-aminovaleric acid |

| (R)-(-)-3-OH-GABA | (R)-(-)-4-amino-3-hydroxybutyric acid |

| DAVA | 5-aminovaleric acid |

| GABA | gamma-aminobutyric acid |

Cellular Biochemical Processes

Detailed research on how this compound impacts metabolic pathways beyond its own potential synthesis or breakdown is not available. For comparison, other amino acids and their derivatives are known to have significant metabolic roles. For example, 5-aminolevulinic acid (5-ALA) is a precursor for heme biosynthesis and influences mitochondrial function and energy metabolism. nih.gov Another related compound, β-hydroxybutyrate (a ketone body, not an amino acid), acts as an energy source for the brain and muscles during periods of low glucose and functions as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression. wikipedia.org

The antifungal antibiotic, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), which shares some structural similarity, inhibits the biosynthesis of the aspartate family of amino acids (methionine, isoleucine, and threonine) by targeting the enzyme homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov This highlights how a modified aminopentanoic acid can specifically interfere with a key metabolic pathway. However, whether this compound possesses similar activities is unknown.

There is a lack of specific studies exploring the biological activities of this compound at the cellular level, including its potential influence on cellular energy metabolism.

Inferences from related molecules suggest potential areas for future investigation. As mentioned, 5-aminolevulinic acid has been shown to enhance adenosine (B11128) triphosphate (ATP) production and promote mitochondrial respiration. nih.gov It achieves this by serving as a precursor for heme, which is essential for the function of respiratory complexes in the electron transport chain. nih.gov Whether this compound can be metabolized in a way that affects cellular energy pathways, such as glycolysis, the TCA cycle, or oxidative phosphorylation, remains to be investigated.

Analytical and Characterization Techniques in Research on R 5 Amino 4 Hydroxyvaleric Acid

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for isolating (R)-5-Amino-4-hydroxyvaleric acid from reaction mixtures or biological matrices and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with specific advantages for analyzing amino acids and their derivatives.

High-Performance Liquid Chromatography (HPLC) for Analysis of Amino Acids and Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids due to its high resolution and reproducibility. myfoodresearch.comwho.int However, since most amino acids, including this compound, lack a strong chromophore, they are not readily detectable by common UV-Vis detectors. myfoodresearch.com To overcome this, derivatization is a necessary step to attach a chromophoric or fluorophoric tag to the molecule. myfoodresearch.comwho.int

This process can be carried out either before the sample is injected onto the HPLC column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). myfoodresearch.com Pre-column derivatization is often preferred for its simplicity and the stability of the resulting derivatives. myfoodresearch.com A variety of reagents are available for this purpose, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (also known as Marfey's reagent), which reacts with the primary amine group. nih.gov

The separation is typically achieved using reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. myfoodresearch.comnih.gov One of the challenges in analyzing polar compounds like amino acids is achieving sufficient retention on the nonpolar column. myfoodresearch.com The choice of mobile phase, often an aqueous buffer with an organic modifier like acetonitrile, and its gradient are optimized to achieve effective separation. nih.govoup.com

Table 1: HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18, Phenyl) | Separates compounds based on hydrophobicity. | myfoodresearch.comoup.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., trifluoroacetate) | Elutes the derivatized amino acids from the column. Gradient elution is common. | nih.govoup.com |

| Derivatization Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), Fmoc-Cl | To make the amino acid detectable by UV or Fluorescence detectors. | nih.govoup.com |

| Detection | UV-Vis (e.g., 340 nm for dinitrophenyl derivatives) or Fluorescence | Quantifies the separated compounds. | myfoodresearch.comnih.gov |

| Flow Rate | ~1 mL/min | Controls the speed of the separation. | oup.com |

Gas Chromatography (GC) for Volatile Derivatives and Stereoisomer Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.com Amino acids, being non-volatile due to their zwitterionic nature, require chemical modification (derivatization) to increase their volatility before GC analysis. thermofisher.comculturalheritage.orgsigmaaldrich.com This process involves converting the polar amine (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups into less polar, more volatile esters and amides. culturalheritage.orgsigmaaldrich.com

Common derivatization methods include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com

Acylation/Esterification: A two-step process where the carboxyl group is esterified (e.g., with propanol) and the amine and hydroxyl groups are acylated using reagents like propyl chloroformate or perfluorinated anhydrides (e.g., trifluoroacetic anhydride). mdpi.comnih.govd-nb.info

A significant advantage of GC is its ability to separate stereoisomers when a chiral stationary phase is used. nih.govresearchgate.net For this compound, determining its enantiomeric purity is crucial. Chiral columns, such as those coated with Chirasil-L-Val, can separate the (R) and (S) enantiomers, allowing for their distinct quantification. nih.govresearchgate.net The separated compounds are typically detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comculturalheritage.org

Table 2: GC Derivatization and Analysis Strategy for Stereoisomer Separation

| Step | Procedure/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatization | Formation of N(O,S)-perfluoroacyl perfluoroalkyl esters (e.g., using TFAA and heptafluorobutanol) | Creates volatile derivatives suitable for GC analysis. | nih.gov |

| GC Column | Chiral Capillary Column (e.g., Chirasil-L-Val or gamma-cyclodextrin) | Enables the separation of the (R) and (S) enantiomers. | nih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the volatile derivatives through the column. | culturalheritage.org |

| Injector | Split/Splitless or Programmed Temperature Vaporizer (PTV) | Introduces the sample onto the column. | culturalheritage.orgnih.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Provides identification (MS) and quantification (FID/MS). | thermofisher.comnih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. spectralservice.de Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR: This spectrum would show distinct signals for each unique proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) provides information about adjacent protons.

¹³C NMR: This spectrum reveals the number of unique carbon atoms. The chemical shift of the carbonyl carbon in the carboxylic acid group is particularly characteristic, typically appearing far downfield. spectralservice.de The signals for the carbons bonded to the hydroxyl and amino groups would also appear at predictable chemical shifts.

For a complete and unambiguous assignment of all signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. bas.bg

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| C1 (-COOH) | ¹³C NMR | ~170-180 | N/A |

| C2 (-CH₂) | ¹³C NMR | ~30-40 | N/A |

| H at C2 | ¹H NMR | ~2.2-2.5 | Triplet (t) |

| C3 (-CH₂) | ¹³C NMR | ~20-30 | N/A |

| H at C3 | ¹H NMR | ~1.6-1.9 | Multiplet (m) |

| C4 (-CH(OH)-) | ¹³C NMR | ~65-75 | N/A |

| H at C4 | ¹H NMR | ~3.8-4.2 | Multiplet (m) |

| C5 (-CH₂(NH₂)) | ¹³C NMR | ~40-50 | N/A |

| H at C5 | ¹H NMR | ~2.9-3.3 | Multiplet (m) |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. spectralservice.debmrb.iochemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nist.gov For this compound (C₅H₁₁NO₃), the expected molecular weight is approximately 133.14 g/mol . In electrospray ionization (ESI), a common technique for polar molecules, the compound would likely be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 134.1. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For protonated this compound, predictable fragmentation pathways include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂), which are common for hydroxy amino acids. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description | Reference |

|---|---|---|---|---|

| [M+H]⁺ | C₅H₁₂NO₃⁺ | ~134.1 | Protonated molecular ion | nih.gov |

| [M+H-H₂O]⁺ | C₅H₁₀NO₂⁺ | ~116.1 | Loss of water from the hydroxyl group | nih.gov |

| [M+H-NH₃]⁺ | C₅H₉O₃⁺ | ~117.1 | Loss of ammonia from the amino group | nih.gov |

| [M+H-H₂O-CO]⁺ | C₄H₈NO⁺ | ~88.1 | Subsequent loss of carbon monoxide from the carboxyl group | nih.gov |

| Immonium Ion | CH₄N⁺ | ~30.0 | Characteristic fragment from the amino group side | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various frequencies. nih.gov Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its carboxylic acid, hydroxyl, and amino functional groups. pressbooks.pubrsc.org

Key characteristic absorptions include:

A very broad O-H stretch from the carboxylic acid, often overlapping with the C-H stretch, in the range of 3300-2500 cm⁻¹. libretexts.org

A broad O-H stretch from the alcohol group around 3600-3200 cm⁻¹. pressbooks.pub

An N-H stretch from the primary amine group, typically appearing as a medium-intensity peak around 3500-3300 cm⁻¹. pressbooks.pub

A strong, sharp C=O stretch from the carbonyl group of the carboxylic acid, found in the 1760-1690 cm⁻¹ region. pressbooks.publibretexts.org

C-H stretching vibrations from the alkane backbone just below 3000 cm⁻¹. pressbooks.pub

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Strong, Very Broad | pressbooks.publibretexts.org |

| Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad | pressbooks.pub |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium (often two bands for -NH₂) | pressbooks.pub |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong | pressbooks.pub |

| Carboxylic Acid (C=O) | Stretch | 1690 - 1760 | Strong, Sharp | pressbooks.publibretexts.org |

| Amine (N-H) | Bend | 1550 - 1650 | Medium | researchgate.net |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong | libretexts.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Propyl chloroformate |

| Trifluoroacetic anhydride |

| Helium |

Electrophoretic Techniques for Compound Identification

Electrophoretic methods separate molecules based on their migration in an electric field. youtube.comyoutube.com For amino acids like this compound, the net charge is dependent on the pH of the surrounding buffer, which dictates their movement towards the cathode or anode. youtube.comyoutube.com Capillary electrophoresis (CE) is a particularly powerful technique in this context, offering high efficiency, rapid analysis times, and requiring only minimal sample volumes. nih.govrsc.org

Several modes of capillary electrophoresis are applicable for the analysis of this compound:

Capillary Zone Electrophoresis (CZE): This is the most fundamental mode of CE, where separation occurs in a simple buffer-filled capillary. The separation is based on the charge-to-mass ratio of the analytes. nih.gov For amino acids, a low pH buffer is often used to ensure all analytes are positively charged and migrate in the same direction. nih.gov

Micellar Electrokinetic Chromatography (MEKC): In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles. These micelles act as a pseudostationary phase, allowing for the separation of neutral molecules and enhancing the separation of charged species based on their partitioning between the aqueous buffer and the micelles. nih.gov For analyzing amino acid derivatives, the addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) can significantly improve peak shapes and selectivity. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Coupling CE with mass spectrometry provides a highly selective and sensitive analytical tool. nih.gov While CE separates the components of a mixture, MS provides structural information and accurate mass measurements, confirming the identity of the compound. nih.govucdavis.edu This method is effective for the analysis of underivatized amino acids in complex matrices. nih.gov

A significant challenge in the analysis of this compound is its chiral nature. To separate the R and S enantiomers, a chiral selector must be added to the background electrolyte in the capillary. nih.gov Common chiral selectors used for amino acid separations include cyclodextrins, macrocyclic antibiotics, and chiral metal complexes. nih.govresearchgate.net The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation and identification. nih.govnih.gov

Methods for Optical Resolution and Enantiomeric Excess Determination

For a chiral molecule like 5-Amino-4-hydroxyvaleric acid, determining the enantiomeric purity is as important as confirming its chemical identity. Optical resolution refers to the process of separating a racemic mixture into its individual enantiomers, while enantiomeric excess (ee) is a measure of the purity of the resulting chiral sample. youtube.com

Several methods are employed for these purposes:

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic 5-Amino-4-hydroxyvaleric acid with a single enantiomer of a chiral resolving agent (e.g., an optically active acid or base like tartaric acid or N-acetylphenylalanine) to form a pair of diastereomeric salts. youtube.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired enantiomer of 5-Amino-4-hydroxyvaleric acid can be recovered by removing the resolving agent. youtube.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for both separating enantiomers and determining enantiomeric excess. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers. sigmaaldrich.comphenomenex.com Macrocyclic glycopeptides and cyclodextrin-based CSPs are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comscirp.org The two enantiomers exhibit different retention times on the column, allowing for their separation and quantification. sigmaaldrich.com

Chiral Capillary Electrophoresis (Chiral CE): As mentioned previously, the addition of a chiral selector to the background electrolyte in CE enables the separation of enantiomers. nih.gov This technique is highly efficient and requires very small amounts of sample. researchgate.net By comparing the peak areas of the two enantiomers in the resulting electropherogram, the enantiomeric excess can be accurately calculated. ucdavis.edunih.gov

Mass Spectrometry (MS): While MS itself does not typically distinguish between enantiomers, it can be used for determining enantiomeric excess when combined with a chiral element. ucdavis.edu For example, by forming diastereomeric complexes with a chiral reference compound, the relative abundance of these complexes, which corresponds to the enantiomeric ratio of the analyte, can be measured by MS. ucdavis.edu

Applications of this compound in Chemical Biology and Biotechnology Research

This compound is a chiral compound of significant interest in various research domains due to its unique structural features, including a carboxylic acid, a secondary alcohol, and a primary amine, with a defined stereochemistry at the C4 position. These functional groups provide multiple points for chemical modification, making it a valuable molecule in both synthetic and biotechnological applications.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (R)-5-amino-4-hydroxyvaleric acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use (R)-specific enzymes (e.g., acylases or lipases) to resolve racemic mixtures. Monitor purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 210 nm .

- Asymmetric Synthesis : Employ asymmetric hydrogenation of α-keto precursors using Rhodium(I) catalysts with chiral phosphine ligands (e.g., BINAP). Optimize temperature (25–40°C) and hydrogen pressure (5–15 bar) to achieve >90% enantiomeric excess (ee) .

- Key Parameters : pH (6–8), solvent polarity (methanol/water mixtures), and reaction time (12–24 hrs) significantly impact yield and stereoselectivity.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to temperatures (4°C, 25°C, 40°C), humidity (60–90% RH), and light (UV-Vis range) for 1–4 weeks. Analyze degradation products via LC-MS (ESI+ mode, m/z 118.1 [M+H]+) .

- Stabilizers : Test additives like ascorbic acid (0.1% w/v) or nitrogen atmospheres to inhibit oxidation. Measure residual activity using NMR (¹H, δ 1.5–2.5 ppm for methylene groups) .

Advanced Research Questions

Q. How do conflicting reports on the biological activity of this compound arise, and how can they be resolved?

- Methodological Answer :

- Source of Contradictions : Variability in enantiomeric purity (e.g., traces of (S)-isomer) or impurities (e.g., δ-lactam byproducts) may skew bioactivity assays.

- Resolution Strategies :

- Chiral Purity Verification : Use X-ray crystallography to confirm absolute configuration .

- Dose-Response Analysis : Perform IC50/EC50 assays across 3–5 independent replicates to identify outliers. Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., cell lysates)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Set MRM transitions for quantification (m/z 118.1 → 72.1) and confirmation (m/z 118.1 → 55.1) .

- Validation Parameters : Include linearity (R² > 0.99), LOD (0.1 ng/mL), LOQ (0.3 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in microbial metabolic pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.